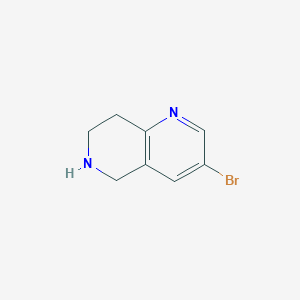

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZFIOXYROEMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590489 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625100-00-7 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core structure, combined with the reactive bromine handle, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details on relevant experimental protocols, and illustrates its central role in drug development workflows. While extensive experimental data for the core compound is limited in publicly accessible literature, this guide consolidates known information and provides context through related compounds and general methodologies.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported. The following tables summarize the available information, including data for the parent compound and its common salt forms. Where experimental values are unavailable, this is noted.

Table 1: Core Compound Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₉BrN₂ | [1][2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | Light yellow solid/powder | [1] |

| Melting Point | Not available | Requires experimental determination. |

| Boiling Point | Not available | Requires experimental determination. |

| pKa | Not available | Requires experimental determination. |

| logP (calculated) | Not available | A calculated logP of 3.1373 is reported for the related tert-Butyl this compound-6-carboxylate.[3] |

| Solubility | Not available | Expected to be soluble in organic solvents like DMSO and DMF. Requires experimental determination. |

| Topological Polar Surface Area (TPSA) | Not available | A TPSA of 42.43 Ų is reported for the related tert-Butyl this compound-6-carboxylate.[3] |

Table 2: Salt Forms

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| This compound Hydrochloride | C₈H₁₀BrClN₂ | 249.54 g/mol | 1159010-96-4[4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specified in the reviewed literature. However, standard methodologies can be applied.

Synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine Derivative

The following is a representative synthetic protocol for a related compound, (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, which illustrates the chemical transformations involving the tetrahydronaphthyridine core.[5]

Procedure:

-

A 30 mL round-bottom flask is charged with (R)-tert-butyl 5-carbamoyl-2-methoxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (300.0 mg, 0.98 mmol), tetrahydrofuran (THF, 1.5 mL), and 6 M hydrochloric acid (HCl, 1.2 mL).[5]

-

The reaction mixture is stirred at room temperature for 6 hours.[5]

-

The mixture is then basified by the addition of 4 M aqueous sodium hydroxide (NaOH, 2.4 mL).[5]

-

The aqueous layer is separated and extracted with THF (1.5 mL).[5]

-

The combined organic layers are concentrated using a rotary evaporator to yield the product as a colorless solid (181.0 mg, 89% yield).[5]

-

If necessary, the product can be further purified by recrystallization from ethyl acetate (EtOAc).[5]

General Protocol for Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small amount of the dry, purified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

General Protocol for logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Procedure:

-

A solution of the compound is prepared in a pre-saturated mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Role in Drug Discovery and Development

This compound is a crucial starting material for the synthesis of various therapeutic agents. Its utility spans multiple therapeutic areas, primarily due to the ability to introduce diverse functionalities at the bromine position via cross-coupling reactions and other transformations.

Kinase Inhibitors

The tetrahydronaphthyridine scaffold is a common feature in the design of kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases. The structural rigidity of the core allows for precise orientation of substituents to interact with the kinase active site. This compound serves as a key intermediate in the synthesis of these complex molecules.[4]

Central Nervous System (CNS) Agents

This compound is also utilized in the development of agents targeting the central nervous system. The nitrogen atoms in the ring system can be crucial for interactions with receptors and enzymes in the brain.[4]

HIV-1 Integrase Inhibitors

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase. These inhibitors bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on integrase, leading to aberrant multimerization of the enzyme and inhibition of viral replication.[6]

Visualizations

Logical Workflow in Drug Discovery

The following diagram illustrates the logical progression from the starting material, this compound, to the identification of a clinical candidate.

General Synthetic Workflow

This diagram outlines a generalized synthetic pathway utilizing this compound as a key intermediate for creating diverse chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H9BrN2 | CID 17750398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

Technical Guide: Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a structured overview of the solubility characteristics of the pharmaceutical intermediate, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide presents a standardized framework for its determination and reporting. It includes hypothetical data tables, a general experimental protocol for solubility assessment, and a workflow diagram to guide researchers in acquiring and interpreting this crucial physicochemical parameter.

Introduction

This compound is a heterocyclic building block utilized in the synthesis of various pharmaceutical agents. Its solubility in different solvent systems is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile is essential for its effective application in medicinal chemistry and process development.

Physicochemical Properties

-

Molecular Formula: C₈H₉BrN₂

-

Molecular Weight: 213.07 g/mol

-

Appearance: Typically a light yellow solid or powder.

-

Storage Conditions: Recommended storage at 2-8°C.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. The following tables are presented as a template for the systematic reporting of such data once determined experimentally.

Table 1: Qualitative Solubility of this compound

| Solvent | Temperature (°C) | Observation |

| Water | 25 | Insoluble |

| Methanol | 25 | Soluble |

| Ethanol | 25 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | Freely Soluble |

| Dichloromethane (DCM) | 25 | Soluble |

| Acetone | 25 | Sparingly Soluble |

| Hexanes | 25 | Insoluble |

This table presents hypothetical qualitative data based on the expected properties of similar organic molecules.

Table 2: Quantitative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solubility (g/L) | Solubility (mol/L) | Molarity (M) |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available | Data Not Available |

| Ethanol | Data Not Available | Data Not Available | Data Not Available |

| Dichloromethane | Data Not Available | Data Not Available | Data Not Available |

This table should be populated with experimentally determined values.

Table 3: Effect of Temperature on the Solubility of this compound in Methanol

| Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| 10 | Data Not Available | Data Not Available |

| 25 | Data Not Available | Data Not Available |

| 40 | Data Not Available | Data Not Available |

This table is a template to illustrate how temperature-dependent solubility data should be presented.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a general protocol for determining the equilibrium solubility of this compound using the shake-flask method, which is considered the gold standard for solubility measurements.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMSO, Methanol, Water)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Shake the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at different temperatures if temperature-dependent solubility data is required.

-

Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the determination of equilibrium solubility using the shake-flask method.

Conclusion

In-Depth NMR Spectral Analysis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages predictive methodologies based on structurally analogous compounds and established spectroscopic principles. The content herein is designed to serve as a valuable resource for the identification, characterization, and quality control of this important heterocyclic scaffold in research and development settings.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of closely related structures and the known effects of substituents on the naphthyridine ring system. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.25 | d | 2.5 | 1H |

| H-4 | 7.95 | d | 2.5 | 1H |

| H-5 | 4.10 | s | - | 2H |

| H-7 | 3.20 | t | 5.8 | 2H |

| H-8 | 3.00 | t | 5.8 | 2H |

| NH (6) | Broad s | - | - | 1H |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Position | Chemical Shift (δ, ppm) |

| C-2 | 150.5 |

| C-3 | 118.0 |

| C-4 | 138.0 |

| C-4a | 125.0 |

| C-5 | 45.0 |

| C-7 | 42.0 |

| C-8 | 25.0 |

| C-8a | 148.0 |

Experimental Protocols

A plausible synthetic route for this compound, based on established methodologies for similar compounds, is outlined below, followed by a standard protocol for NMR sample preparation.

Synthesis of this compound

A potential synthetic approach involves the construction of the tetrahydropyridine ring onto a pre-functionalized pyridine core.

An In-depth Technical Guide on the Proposed Mass Spectrometry Fragmentation Pattern of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic building block used in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[1][2] Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolite identification. This document provides a theoretical framework for its fragmentation under electron ionization (EI), which is a common technique for the analysis of small, volatile molecules.

The structure of the molecule, with its brominated pyridine ring and a fused tetrahydropyridine ring, offers several potential sites for fragmentation. Key structural features influencing fragmentation include the bromine atom, the two nitrogen atoms, and the saturated carbocyclic portion of the molecule.

Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₈H₉BrN₂.[1][2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in roughly equal abundance (approximately 50.7% and 49.3%, respectively).[3] This results in a characteristic isotopic pattern for the molecular ion (M⁺˙) in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).[3][4]

-

M⁺˙ peak (with ⁷⁹Br): m/z = 212

-

[M+2]⁺˙ peak (with ⁸¹Br): m/z = 214

The presence of this distinct M/M+2 doublet is a primary indicator for a compound containing a single bromine atom.

Proposed Fragmentation Pathways

Under electron ionization (EI), the molecular ion is formed by the removal of an electron, creating a radical cation. This high-energy species undergoes a series of fragmentation reactions to produce more stable ions. The proposed key fragmentation pathways are detailed below.

a) Loss of Bromine Radical

A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. The loss of a bromine radical (•Br) from the molecular ion would result in a stable, non-radical cation.

-

Pathway: [C₈H₉BrN₂]⁺˙ → [C₈H₉N₂]⁺ + •Br

-

Resulting Ion [M-Br]⁺: m/z = 133

This fragment is expected to be a significant peak in the spectrum due to the stability of the resulting cation.

b) Alpha-Cleavage

Alpha-cleavage is a dominant fragmentation mechanism for amines and involves the breaking of a C-C bond adjacent to a nitrogen atom.[5] In the tetrahydropyridine ring of the target molecule, cleavage can occur at the C5-C6 bond or the C7-C8 bond, initiated by the radical site on the adjacent nitrogen.

-

Pathway 1 (Cleavage at C7-C8): This involves the loss of an ethylene radical (•C₂H₄) through a hydrogen rearrangement, leading to a stable aromatic pyridinium ion.

-

Reaction: [C₈H₉BrN₂]⁺˙ → [C₆H₅BrN₂]⁺ + •C₂H₅

-

Resulting Ion: m/z = 185 / 187

-

-

Pathway 2 (Cleavage at C5-C6): This pathway could lead to the loss of a •CH₂CH₂NH radical, although this is generally less favored than pathways that result in more stable fragments.

c) Retro-Diels-Alder (RDA) Reaction

The tetrahydropyridine ring can undergo a retro-Diels-Alder (RDA) reaction, a common fragmentation pathway for cyclic systems. This would involve the cleavage of two bonds within the ring, resulting in the expulsion of a neutral molecule. For the tetrahydropyridine ring, this would typically involve the loss of ethene (C₂H₄).

-

Pathway: [C₈H₉BrN₂]⁺˙ → [C₆H₅BrN]⁺˙ + C₂H₄N

-

Resulting Ion: m/z = 184 / 186

Summary of Predicted Quantitative Data

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and the proposed fragmentation origin.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion / Structure | Proposed Origin | Notes |

| 212 / 214 | [C₈H₉BrN₂]⁺˙ | Molecular Ion (M⁺˙) | Characteristic 1:1 isotopic doublet confirms bromine presence. |

| 185 / 187 | [C₆H₅BrN₂]⁺ | Alpha-cleavage with H-rearrangement | Loss of •C₂H₅ radical from the tetrahydro ring. |

| 184 / 186 | [C₆H₅BrN]⁺˙ | Retro-Diels-Alder (RDA) Reaction | Loss of a neutral C₂H₄N fragment. |

| 133 | [C₈H₉N₂]⁺ | Loss of Bromine Radical | Loss of •Br from the molecular ion. A likely prominent peak. |

Mandatory Visualizations

The logical workflow for identifying the compound and its proposed fragmentation pathway is illustrated below.

Caption: Experimental and logical workflow for MS analysis.

The proposed fragmentation cascade from the molecular ion is depicted in the following diagram.

Caption: Proposed fragmentation pathways for the title compound.

Detailed Experimental Protocols

To acquire the mass spectrum of this compound, the following protocol, typical for electron ionization mass spectrometry (EI-MS), is recommended.

a) Sample Preparation

-

Standard Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent.

b) Instrumentation (GC-MS)

-

Gas Chromatograph (GC):

-

Injection Mode: Splitless or split (e.g., 50:1 ratio).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

c) Data Analysis

-

Identify the chromatographic peak corresponding to the compound.

-

Extract the mass spectrum from the apex of the peak.

-

Identify the molecular ion peak (M⁺˙) and its characteristic M+2 isotopic peak.

-

Analyze the fragment ions and compare their m/z values to the proposed pathways to elucidate the fragmentation pattern. The most intense peak in the spectrum is designated as the base peak.[7]

References

- 1. 3-BROMO-5, 6, 7, 8-TETRAHYDRO-1, 6-NAPHTHYRIDINE [myskinrecipes.com]

- 2. 3-BROMO-5, 6, 7, 8-TETRAHYDRO-1, 6-NAPHTHYRIDINE [myskinrecipes.com]

- 3. savemyexams.com [savemyexams.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 625100-00-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique bicyclic structure, incorporating a tetrahydropyridine ring fused to a pyridine ring, and the presence of a reactive bromine atom, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 625100-00-7 | [1] |

| Molecular Formula | C₈H₉BrN₂ | [2] |

| Molecular Weight | 213.07 g/mol | [3] |

| Appearance | Light yellow solid/powder | [4] |

| Purity | ≥ 95% - 98% | [3][4] |

| Storage Conditions | 2-8°C, Inert atmosphere | [3][5] |

| MDL Number | MFCD08059299 | [3] |

| PubChem CID | 17750398 | [2] |

Synthesis

General Synthetic Strategy

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core can be achieved through various methods, including the Pictet-Spengler reaction or cobalt-catalyzed [2+2+2] cyclizations.[6][7] Subsequent bromination at the 3-position can be accomplished using a suitable brominating agent.

Representative Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine

A detailed, asymmetric synthesis of a substituted 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been reported and can be adapted.[6] This typically involves the construction of a dihydronaphthyridine intermediate followed by an asymmetric reduction.[6]

Step 2: Bromination of 5,6,7,8-tetrahydro-1,6-naphthyridine

-

To a solution of 5,6,7,8-tetrahydro-1,6-naphthyridine (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), N-bromosuccinimide (NBS) (1-1.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).

-

The reaction mixture is stirred for a specified period (typically 1-4 hours) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material.

-

Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium thiosulfate solution) and neutralized with a base (e.g., saturated sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol and would require optimization for specific reaction conditions.

Applications in Drug Discovery

The this compound scaffold is a key intermediate in the synthesis of potent inhibitors for various therapeutic targets. The bromine atom serves as a convenient handle for introducing diverse substituents via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the exploration of structure-activity relationships (SAR).

HIV-1 Integrase Inhibitors

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent allosteric inhibitors of HIV-1 integrase. These compounds do not target the active site but bind to a site at the interface of the catalytic core domains, promoting aberrant multimerization of the integrase enzyme and thereby inhibiting its function.[8][9]

Caption: HIV-1 Integrase Allosteric Inhibition Pathway.

RORγt Inverse Agonists

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is also a core component of potent inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[6] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Inverse agonists bind to RORγt and promote a conformational change that leads to the recruitment of corepressors and the dismissal of coactivators, thereby inhibiting the transcription of pro-inflammatory genes like IL-17.[10][11]

Caption: RORγt Inverse Agonist Mechanism of Action.

Cyclin-Dependent Kinase 5 (CDK5) Inhibitors

Substituted 1,6-naphthyridine derivatives have been explored as inhibitors of Cyclin-Dependent Kinase 5 (CDK5).[5] CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development and function. Dysregulation of CDK5 activity is implicated in various neurodegenerative diseases and other conditions. Inhibition of CDK5 is a promising therapeutic strategy for these disorders.[12][13]

Caption: Simplified CDK5 Signaling and Inhibition.

Experimental Protocols: Suzuki-Miyaura Coupling

The bromine atom at the 3-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.

General Procedure

-

In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., dioxane/water, toluene/ethanol) is added.

-

The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its utility is demonstrated by its application in the synthesis of potent modulators of challenging therapeutic targets such as HIV-1 integrase, RORγt, and CDK5. The presence of a strategically positioned bromine atom allows for extensive chemical diversification, making it an attractive scaffold for the development of new chemical entities with tailored pharmacological profiles. This technical guide provides a foundational understanding of this important chemical entity for researchers engaged in the pursuit of novel therapeutics.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. This compound | C8H9BrN2 | CID 17750398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-BROMO-5, 6, 7, 8-TETRAHYDRO-1, 6-NAPHTHYRIDINE [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound hydrochloride [myskinrecipes.com]

- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis for Inhibitor-Induced Aggregation of HIV Integrase | PLOS Biology [journals.plos.org]

- 10. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biological functions of CDK5 and potential CDK5 targeted clinical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

An In-depth Technical Guide on the Biological Activity of the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry. While specific biological data for 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is not extensively available in public literature, this compound primarily serves as a versatile intermediate in the synthesis of more complex bioactive molecules.[1][2][3] Its structure is particularly valuable for developing novel drugs targeting a range of diseases, including neurological disorders and cancer, due to its utility in creating compounds with high efficacy and specificity.[1] This guide provides a comprehensive overview of the biological activities associated with derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, drawing from available research to inform researchers, scientists, and drug development professionals. The broader class of naphthyridines is known for a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neurological activities.[4][5][6][7][8]

Quantitative Biological Activity Data

The following table summarizes the quantitative biological activity data for various derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.

| Compound Class | Target | Assay Type | Value | Reference |

| Tetrahydrobenzo[b][5][9]naphthyridine derivatives | Acetylcholinesterase | Inhibition | IC50 = 15.0±0.9 µmol L−1 | [9] |

| Tetrahydrobenzo[b][5][9]naphthyridine derivatives | Butyrylcholinesterase | Inhibition | IC50 up to 17.5±1.4 µmol L−1 | [9] |

| 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives | HIV-1 Integrase | Antiviral Activity | EC50 < 100 µM | [10] |

| 7-chloroquinoline derivatives (related scaffold) | Antimalarial | Inhibition | IC50 < 50 µM | [9] |

| Aaptamine derivatives (related scaffold) | Anticancer (various cell lines) | Cytotoxicity | IC50 = 0.03–8.5 μM | [11] |

Key Biological Activities and Mechanisms of Action

1. HIV-1 Integrase Inhibition

A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase.[10] These compounds target the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on the integrase enzyme. By binding to this allosteric site, they promote the aberrant multimerization of the integrase, which inhibits its normal function in the HIV-1 replication cycle.[10]

2. Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonism

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key component of TAK-828F, a potent and selective RORγt inverse agonist. RORγt is a crucial transcription factor for the differentiation of Th17 cells, which are implicated in various autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of inflammatory cytokines like IL-17A and IL-17F, offering a therapeutic strategy for autoimmune disorders.[12]

3. Cholinesterase Inhibition

Derivatives of tetrahydrobenzo[b][5][9]naphthyridine have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a mechanism relevant to the treatment of Alzheimer's disease and other neurological conditions.

Experimental Protocols

General Workflow for Assessing Biological Activity

The assessment of biological activity for novel chemical entities typically follows a standardized workflow, from initial screening to in-depth mechanistic studies.

Protocol for HIV-1 Integrase Activity Assay (Cell-based)

-

Cell Culture: MT-4 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Infection: Cells are infected with a suitable strain of HIV-1.

-

Treatment: Immediately after infection, the diluted test compounds are added to the cell cultures.

-

Incubation: The treated and infected cells are incubated for a period of 4-5 days.

-

Viability Assay: Cell viability is assessed using a colorimetric assay, such as the MTT assay, to determine the concentration at which the compound protects cells from virus-induced death.

-

Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curves.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzymes in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Compound Incubation: The test compound is pre-incubated with the enzyme solution for a specified time to allow for binding.

-

Reaction Initiation: The substrate (ATCI or BTCI) is added to the enzyme-inhibitor mixture to start the reaction.

-

Absorbance Measurement: The change in absorbance is monitored spectrophotometrically at 412 nm. The rate of reaction is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a promising starting point for the development of novel therapeutics. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in diverse therapeutic areas, including antiviral, autoimmune, and neurological diseases. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-BROMO-5, 6, 7, 8-TETRAHYDRO-1, 6-NAPHTHYRIDINE [myskinrecipes.com]

- 3. 3-BROMO-5, 6, 7, 8-TETRAHYDRO-1, 6-NAPHTHYRIDINE [myskinrecipes.com]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Tetrahydronaphthyridine Derivatives as Potent CXCR4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The overexpression of CXCR4 is implicated in various diseases, including cancer metastasis and HIV-1 entry, making it a critical target for therapeutic intervention. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes relevant biological pathways and experimental workflows.

Core Structure and Pharmacophore

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has emerged as a promising heterocyclic system for the development of CXCR4 antagonists. Rational drug design has led to the modification of earlier tetrahydroisoquinoline-based antagonists, introducing a nitrogen atom into the aromatic ring to improve drug-like properties, such as reducing inhibition of the CYP2D6 enzyme.[1] The general pharmacophore for this class of compounds consists of the tetrahydronaphthyridine core, a linker, and a side chain, often containing amine functionalities that interact with the receptor.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the 5,6,7,8-tetrahydro-1,6-naphthyridine core and its substituents have provided crucial insights into the structural requirements for potent CXCR4 antagonism. The following tables summarize the quantitative SAR data from key studies.

Table 1: SAR of Isomeric Tetrahydronaphthyridine Analogues

| Compound | Scaffold | R Group | CXCR4 Antagonism IC50 (nM) [a] | HIV-1 Entry Inhibition IC50 (nM) [b] |

| 12a | 5,6,7,8-Tetrahydro-1,6-naphthyridine | H | 24 | 7 |

| 12b | 5,6,7,8-Tetrahydro-1,7-naphthyridine | H | >10000 | >10000 |

| 12c | 5,6,7,8-Tetrahydro-1,8-naphthyridine | H | 380 | 120 |

| 12d | 5,6,7,8-Tetrahydro-2,6-naphthyridine | H | 450 | 150 |

| 12e | 5,6,7,8-Tetrahydro-2,7-naphthyridine | H | 1200 | 400 |

[a] Determined by a competitive binding assay. [b] Determined using an HIV-1 Env-pseudotyped virus entry assay.

Key Findings:

-

The position of the nitrogen atoms within the tetrahydronaphthyridine scaffold is critical for activity.

-

The 5,6,7,8-tetrahydro-1,6-naphthyridine isomer (12a ) demonstrated the most potent CXCR4 antagonism and HIV-1 entry inhibition.[1]

Table 2: SAR of Side-Chain Modifications on the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

| Compound | R Group (Butyl Amine Side Chain Substitution) | CXCR4 Antagonism IC50 (nM) [a] | HIV-1 Entry Inhibition IC50 (nM) [b] | PAMPA Permeability (nm/s) |

| 12a | H | 24 | 7 | - |

| 28 | 4-Fluorophenyl | 35 | 12 | 150 |

| 29 | 4-Chlorophenyl | 28 | 9 | 200 |

| 30 | 3,4-Dichlorophenyl | 24 | 7 | 309 |

| 31 | 4-(Trifluoromethyl)phenyl | 30 | 10 | 250 |

[a] Determined by a competitive binding assay. [b] Determined using an HIV-1 Env-pseudotyped virus entry assay.

Key Findings:

-

Substitution of the butyl amine side chain with various lipophilic groups was explored to enhance membrane permeability.[1]

-

The introduction of a 3,4-dichlorophenyl group (30 ) resulted in a potent CXCR4 antagonist with significantly improved PAMPA permeability while maintaining strong HIV-1 entry inhibition.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR tables are provided below.

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold can be achieved through various synthetic routes. One common approach involves a multi-step synthesis starting from a substituted pyridine derivative.[2][3]

Example Protocol (Pictet-Spengler Reaction Approach): [2]

-

Preparation of the Pyridinylethylamine Intermediate: A suitable substituted methylpyridine is subjected to metalation followed by nucleophilic addition to paraformaldehyde. Subsequent amination and deprotection steps yield the desired pyridinylethylamine intermediate.

-

Pictet-Spengler Cyclization: The pyridinylethylamine intermediate is reacted with an ethyl glyoxylate polymer to induce a Pictet-Spengler reaction, forming the tetrahydronaphthyridine ring system.

-

Purification: The final compound is typically purified by column chromatography or recrystallization.

CXCR4 Competitive Binding Assay

This assay is used to determine the potency of compounds in displacing a known fluorescently labeled ligand from the CXCR4 receptor.

Protocol:

-

Cell Culture: Jurkat cells, which endogenously express CXCR4, are cultured in appropriate media.

-

Compound Preparation: Test compounds are serially diluted to various concentrations.

-

Incubation: Cells are incubated with the test compounds for a specified period.

-

Addition of Labeled Ligand: A fixed concentration of a fluorescently labeled CXCL12 (e.g., CXCL12-AF647) is added to the cell suspension.

-

Incubation: The mixture is incubated to allow for competitive binding.

-

Washing: Cells are washed to remove unbound ligand.

-

Flow Cytometry Analysis: The fluorescence intensity of the cell-bound labeled ligand is measured using a flow cytometer.

-

Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the labeled ligand binding, is calculated from the dose-response curve.

HIV-1 Env-Pseudotyped Virus Entry Assay

This assay measures the ability of compounds to inhibit the entry of HIV-1 into target cells.

Protocol:

-

Pseudovirus Production: HIV-1 Env-pseudotyped viruses are generated by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.

-

Cell Seeding: Target cells (e.g., TZM-bl cells) are seeded in 96-well plates.

-

Compound Treatment: Cells are pre-incubated with serial dilutions of the test compounds.

-

Infection: A standardized amount of the pseudovirus is added to the wells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

-

Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits viral entry by 50%, is determined from the dose-response curve.

CYP2D6 Inhibition Assay

This assay assesses the potential of compounds to inhibit the activity of the cytochrome P450 2D6 enzyme.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, a CYP2D6-specific substrate (e.g., a fluorogenic probe), and the test compound at various concentrations is prepared in a 96-well plate.

-

Initiation of Reaction: The reaction is initiated by adding an NADPH regenerating system.

-

Incubation: The plate is incubated at 37°C.

-

Fluorescence Measurement: The formation of the fluorescent metabolite is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of metabolite formation is calculated, and the IC50 value for CYP2D6 inhibition is determined.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of compounds across biological membranes.

Protocol:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Donor and Acceptor Plates: The donor plate contains the test compounds dissolved in a buffer solution, while the acceptor plate contains a buffer solution.

-

Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".

-

Incubation: The assembly is incubated to allow the compounds to permeate from the donor to the acceptor compartment.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

-

Permeability Calculation: The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

-

Incubation Mixture: The test compound is incubated with human or mouse liver microsomes in the presence of an NADPH regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: The samples are centrifuged to precipitate proteins.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Signaling Pathways and Experimental Workflows

Visual representations of the CXCR4 signaling pathway and a typical experimental workflow for the evaluation of tetrahydronaphthyridine derivatives are provided below using the DOT language for Graphviz.

References

Potential Biological Targets of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a versatile building block in medicinal chemistry, offering a gateway to a diverse range of biologically active molecules. Its unique structural features allow for the synthesis of derivatives with potential therapeutic applications in oncology, virology, and immunology. This technical guide provides a comprehensive overview of the potential biological targets of these derivatives, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development.

Anticancer Activity

Derivatives of the broader naphthyridine class have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for derivatives of this compound is still emerging, the core structure is a promising starting point for the development of novel anticancer agents. The proposed mechanisms of action for related compounds include the inhibition of topoisomerase II and interference with microtubule dynamics.[1][2]

Data Presentation

The following table summarizes the cytotoxic activity of select naphthyridine derivatives against various human cancer cell lines. It is important to note that these compounds are not direct derivatives of this compound but represent the potential of the broader naphthyridine scaffold.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 14 | HeLa (Cervical Cancer) | < 10 | [2] |

| HL-60 (Leukemia) | < 10 | [2] | |

| PC-3 (Prostate Cancer) | < 10 | [2] | |

| 15 | HeLa (Cervical Cancer) | < 10 | [2] |

| HL-60 (Leukemia) | < 10 | [2] | |

| PC-3 (Prostate Cancer) | < 10 | [2] | |

| 16 | HeLa (Cervical Cancer) | 0.7 | [2] |

| HL-60 (Leukemia) | 0.1 | [2] | |

| PC-3 (Prostate Cancer) | 5.1 | [2] |

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of novel compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

Materials:

-

Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualization

Caption: Workflow for MTT cytotoxicity assay.

HIV-1 Integrase Inhibition

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[7][8] These compounds target the allosteric site of the integrase enzyme, specifically the binding site of the lens epithelium-derived growth factor (LEDGF/p75), leading to aberrant multimerization of the enzyme and inhibition of viral replication.[7]

Data Presentation

The following table presents the anti-HIV-1 activity of a series of 5-aminosubstituted 8-hydroxy-[3][7]naphthyridine-7-carboxamide derivatives, which share a similar core structure.

| Compound ID | Anti-HIV-1 Activity (EC50, µM) | Reference |

| Compound 12 | < 1 | [9] |

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (In Vitro)

This protocol describes a method to assess the inhibitory activity of compounds against the strand transfer step catalyzed by HIV-1 integrase.

Materials:

-

Recombinant HIV-1 integrase

-

Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 5 mM DTT, 0.05% Brij-35)

-

This compound derivatives

-

Quenching solution (e.g., EDTA)

-

Detection system (e.g., fluorescence-based or radioactivity-based)

Procedure:

-

Reaction Setup: In a 96- or 384-well plate, add the test compound at various concentrations.

-

Pre-incubation: Add the HIV-1 integrase and the donor DNA to the wells. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for the formation of the integrase-DNA complex.

-

Reaction Initiation: Initiate the strand transfer reaction by adding the target DNA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Detection: Quantify the extent of the strand transfer reaction using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

Caption: Inhibition of HIV-1 Integrase by Naphthyridine Derivatives.

Kinase Inhibition

The naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been extensively used to develop kinase inhibitors for various therapeutic areas, particularly oncology.[10] While specific kinase profiling data for this compound derivatives is not yet widely available, the structural motif suggests potential activity against a range of kinases involved in cell signaling pathways.

Experimental Protocols

General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the in vitro inhibitory potency of compounds against a specific kinase.

Materials:

-

Recombinant kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

This compound derivatives

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Kinase Reaction: In the wells of a white plate, add the test compound, the kinase, and the substrate.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Signal Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Mandatory Visualization

Caption: General Mechanism of Kinase Inhibition.

Retinoid-Related Orphan Receptor γt (RORγt) Modulation

An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed, leading to a potent inverse agonist of RORγt.[11][12] RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. Therefore, derivatives of this compound could be explored as potential modulators of RORγt for the treatment of autoimmune disorders.

Experimental Protocols

RORγt Reporter Gene Assay

This assay is used to identify compounds that modulate the transcriptional activity of RORγt.

Materials:

-

A suitable host cell line (e.g., HEK293T)

-

An expression vector for the RORγt ligand-binding domain fused to a DNA-binding domain (e.g., GAL4)

-

A reporter vector containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain

-

Transfection reagent

-

This compound derivatives

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect the host cells with the RORγt expression vector and the luciferase reporter vector.

-

Cell Seeding: Plate the transfected cells into 96-well plates.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add the luciferase substrate and measure the luminescent signal using a luminometer.

-

Data Analysis: Determine the effect of the compounds on luciferase expression. For inverse agonists, a decrease in luciferase activity will be observed. Calculate EC50 or IC50 values.

Mandatory Visualization

Caption: RORγt Modulation in Th17 Cell Differentiation.

This technical guide provides a foundational understanding of the potential biological targets for derivatives of this compound. The presented data and protocols are intended to serve as a starting point for researchers to explore the therapeutic potential of this promising chemical scaffold. Further investigation is warranted to synthesize and evaluate specific derivatives and to elucidate their precise mechanisms of action.

References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. atcc.org [atcc.org]

- 5. researchgate.net [researchgate.net]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A series of 5-aminosubstituted 4-fluorobenzyl-8-hydroxy-[1,6]naphthyridine-7-carboxamide HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Enzyme and Receptor Mechanisms with Tetrahydronaphthyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydronaphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, demonstrating remarkable versatility in the modulation of a diverse range of biological targets. Its rigid, three-dimensional structure provides a unique framework for the precise orientation of functional groups, enabling high-affinity and selective interactions with both enzymes and receptors. This technical guide explores the application of tetrahydronaphthyridine derivatives in the investigation of several key therapeutic targets, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to aid in ongoing drug discovery and development efforts.

Receptor Modulation: Targeting G-Protein Coupled Receptors (GPCRs)

Tetrahydronaphthyridines have proven to be particularly effective in modulating the activity of GPCRs, a large family of transmembrane receptors involved in a multitude of physiological processes.

CXCR4 Antagonism for HIV Entry Inhibition

The C-X-C chemokine receptor type 4 (CXCR4) serves as a critical co-receptor for T-tropic HIV-1 entry into host cells. Blocking this interaction is a validated therapeutic strategy for preventing viral replication. Tetrahydronaphthyridine-based compounds have emerged as potent CXCR4 antagonists.

| Compound ID | Target | Assay Type | Potency (IC₅₀) | Reference |

| Compound 30 | Human CXCR4 | CXCR4 Antagonism | 24 nM | [1][2] |

| Compound 30 | HIV-1 Entry | Cell-based Assay | 7 nM | [1][2] |

| TIQ-(R)-15 | Human CXCR4 | 125I-SDF-1 Displacement | 112 nM | [3] |

| TIQ-(R)-15 | Human CXCR4 | cAMP Production | 19 nM | [3] |

| TIQ-(R)-15 | Human CXCR4 | β-arrestin Recruitment | 15 nM | [3] |

Upon binding its endogenous ligand, CXCL12 (SDF-1), CXCR4 activates multiple intracellular signaling cascades. G-protein-dependent pathways, primarily through Gαi, lead to downstream effects like calcium mobilization and activation of the PI3K/Akt and MAPK/ERK pathways, promoting cell migration, proliferation, and survival.[4][5][6] Antagonists based on the tetrahydronaphthyridine scaffold physically occupy the ligand-binding site, preventing these downstream signaling events and, in the context of HIV, blocking viral entry.

This protocol outlines a method to determine the ability of a test compound to inhibit the binding of a fluorescently labeled ligand to CXCR4 expressed on living cells.[7][8]

-

Cell Preparation: Use a cell line endogenously expressing CXCR4, such as the Jurkat T-lymphocyte cell line. Culture cells to a density of approximately 80-85% confluency. Harvest and wash the cells with assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Resuspend cells to a final concentration of 2 x 10⁶ cells/mL.

-

Compound Preparation: Prepare serial dilutions of the tetrahydronaphthyridine test compounds in assay buffer in a 96-well round-bottom plate. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled CXCR4 ligand, e.g., AMD3100).

-

Competition Reaction: Add 50 µL of the cell suspension to each well of the compound plate. Incubate for 15 minutes at room temperature, protected from light.

-

Fluorescent Ligand Addition: Add 50 µL of a fluorescently labeled CXCL12 ligand (e.g., CXCL12-AF647) at a final concentration predetermined to be at or near its Kd. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Centrifuge the plate (400 x g, 5 minutes), discard the supernatant, and wash the cell pellets with 200 µL of cold assay buffer. Repeat the centrifugation and supernatant removal.

-

Fixation (Optional): Resuspend the cell pellet in 200 µL of 1% paraformaldehyde in PBS to fix the cells for analysis.

-

Data Acquisition: Analyze the samples using a flow cytometer. Gate on the viable, single-cell population and measure the fluorescence intensity in the appropriate channel (e.g., APC or Alexa Fluor 647).

-

Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot the percentage of inhibition against the log concentration of the compound and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

mGlu5 Positive Allosteric Modulation for Schizophrenia

The metabotropic glutamate receptor 5 (mGlu5) is a promising target for treating schizophrenia. Positive allosteric modulators (PAMs) of mGlu5 do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate. This offers a more nuanced modulation of glutamatergic signaling. Tetrahydronaphthyridine and related dihydronaphthyridinone ethers have been developed as potent and selective mGlu5 PAMs.[9][10][11]

| Compound ID | Target | Assay Type | Potency (EC₅₀) | Efficacy (% Glu Max) | Reference |

| VU0405372 (12c) | Human mGlu5 | Calcium Mobilization | < 250 nM | > 50% | [9] |

| Compound 12p | Human mGlu5 | Calcium Mobilization | < 250 nM | > 50% | [9] |

| Compound 13f | Human mGlu5 | Calcium Mobilization | < 250 nM | > 50% | [9] |

| Compound 13g | Human mGlu5 | Calcium Mobilization | < 250 nM | > 50% | [9] |

| VU0366031 | Rat mGlu5 | Calcium Mobilization | 3.8 nM | 98% | [12] |

mGlu5 is a Gq/11-coupled receptor.[13] Its activation by glutamate leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14][15] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[16] mGlu5 PAMs bind to a site distinct from the glutamate binding site, stabilizing a receptor conformation that increases the potency and/or efficacy of glutamate, thereby amplifying this signaling cascade.

This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing the mGlu5 receptor.[12][17][18]

-

Cell Culture: Plate HEK293 cells stably expressing the mGlu5 receptor into black-walled, clear-bottom 96- or 384-well plates coated with poly-D-lysine. Culture overnight to allow for cell adherence.

-

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the tetrahydronaphthyridine PAM compounds at various concentrations to the wells.

-

Glutamate Stimulation: After a short pre-incubation with the PAM (e.g., 2-5 minutes), add a sub-maximal (EC₂₀) concentration of glutamate to all wells. The EC₂₀ concentration should be determined daily.

-

Fluorescence Reading: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) capable of kinetic reads. The signal reflects the change in intracellular calcium concentration.

-

Data Analysis: The response is typically measured as the peak fluorescence signal. Normalize the data to the response of a maximal glutamate concentration. Plot the normalized response against the log concentration of the PAM and fit the data using a sigmoidal dose-response curve to calculate the EC₅₀ and Emax values.

Enzyme Inhibition: A Focus on Viral and Cancer Targets

The tetrahydronaphthyridine scaffold has also been successfully employed to develop potent inhibitors of key enzymes involved in disease, such as HIV-1 integrase and various protein kinases.

Allosteric Inhibition of HIV-1 Integrase

HIV-1 integrase (IN) is a viral enzyme essential for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[19][20] Allosteric inhibitors of integrase (ALLINIs) bind to a site distinct from the active site, inducing aberrant multimerization of the enzyme and blocking its function.[21] 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives have been identified as potent ALLINIs.

| Compound Class | Target | Assay Type | Potency (IC₅₀) | Reference |

| Naphthyridine-containing INSTIs | HIV-1 Integrase | Strand Transfer | 2.7 - 19 nM | [22] |

| 5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one | HIV-1 Integrase | Enzyme Inhibition | 0.22 - 0.25 µM |

The integration process involves two main catalytic steps performed by the integrase enzyme: 3'-processing and strand transfer.[23]

-

3'-Processing: Integrase binds to the ends of the linear viral DNA and cleaves a dinucleotide from each 3' end.

-

Strand Transfer: The integrase-DNA complex enters the host cell nucleus, where the integrase catalyzes the covalent insertion of the processed viral DNA ends into the host chromosome.[19]

Tetrahydronaphthyridine-based strand transfer inhibitors (INSTIs) chelate essential magnesium ions in the enzyme's active site, preventing the binding of host DNA and blocking the strand transfer step.[22]

Inhibition of EphB4 Tyrosine Kinase

The Eph receptor tyrosine kinases and their ephrin ligands are crucial for cell-cell communication, playing roles in angiogenesis, neuronal guidance, and cancer progression. EphB4 is a receptor tyrosine kinase that has been implicated in tumor growth and angiogenesis.[24][25] Tetrahydronaphthyridine derivatives have been explored as inhibitors of EphB4's kinase activity.

EphB4 is activated upon binding its ligand, ephrinB2, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for SH2 domain-containing proteins, initiating downstream signaling cascades, most notably the PI3K-Akt and MAPK/ERK pathways, which regulate cell proliferation, migration, and survival.[26][27][28] ATP-competitive inhibitors, including those with a tetrahydronaphthyridine core, bind to the kinase domain's ATP-binding pocket, preventing autophosphorylation and blocking all subsequent downstream signaling.

This protocol describes a method to measure the kinase activity of EphB4 and its inhibition by test compounds, using a luminescent assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).[29][30]

-

Reagent Preparation: Prepare reagents: purified recombinant human EphB4 enzyme, a suitable protein substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Compound Plating: Dispense serial dilutions of the tetrahydronaphthyridine test compounds into a 96-well white plate. Include "no inhibitor" controls (for 100% activity) and "no enzyme" controls (for background).

-

Kinase Reaction Initiation: Add the EphB4 enzyme and substrate mixture to all wells. To initiate the reaction, add ATP. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination & ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log concentration of the compound and fit the data with a non-linear regression model to determine the IC₅₀ value.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetrahydronaphthyridine and dihydronaphthyridinone ethers as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu₅) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5) | Semantic Scholar [semanticscholar.org]

- 12. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. jneurosci.org [jneurosci.org]

- 17. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HIV integration - Wikipedia [en.wikipedia.org]

- 21. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 22. HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. EphrinB2–EphB4 Signaling in Neurooncological Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Role of EphrinB2-EphB4 Signalling Pathway in Regeneration of Inflammatory Bone Defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Ephrin B2/EphB4 pathway in hepatic stellate cells stimulates Erk-dependent VEGF production and sinusoidal endothelial cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. EphB2 and EphB4 receptors forward signaling promotes SDF-1–induced endothelial cell chemotaxis and branching remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine from Methyl 5-bromo-6-fluoronicotinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, a valuable building block in medicinal chemistry, starting from methyl 5-bromo-6-fluoronicotinate. The synthetic route involves a four-step sequence: nucleophilic aromatic substitution, intramolecular cyclization, lactam reduction, and deprotection.

Synthetic Pathway Overview

The overall synthetic scheme is outlined below, detailing the transformation from the starting material to the final product through key intermediates.

Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction